molecular formula C15H20O3 B10829592 Kanshone C

Kanshone C

Cat. No.: B10829592
M. Wt: 248.32 g/mol
InChI Key: NGUGLLPTHUYIGI-CKRUZVNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Kanshone C is typically obtained through the extraction and purification of the rhizomes of Nardostachys chinensis . The process involves the following steps:

Chemical Reactions Analysis

Kanshone C undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound into reduced forms using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Mechanism of Action

Kanshone C exerts its effects primarily through the inhibition of the serotonin transporter (SERT). By inhibiting SERT, this compound prevents the reuptake of serotonin into presynaptic neurons, thereby increasing the availability of serotonin in the synaptic cleft. This mechanism is crucial for its potential therapeutic effects in treating mood disorders such as depression and anxiety . Additionally, this compound modulates the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, contributing to its anti-neuroinflammatory properties .

Properties

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

(1R,3S,6R,7R,8S,10R)-6,7,9,9-tetramethyl-2-oxatetracyclo[5.5.0.01,3.08,10]dodecane-11,12-dione

InChI

InChI=1S/C15H20O3/c1-7-5-6-8-15(18-8)12(17)10(16)9-11(13(9,2)3)14(7,15)4/h7-9,11H,5-6H2,1-4H3/t7-,8+,9-,11+,14-,15-/m1/s1

InChI Key

NGUGLLPTHUYIGI-CKRUZVNXSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@@]3([C@]1([C@H]4[C@H](C4(C)C)C(=O)C3=O)C)O2

Canonical SMILES

CC1CCC2C3(C1(C4C(C4(C)C)C(=O)C3=O)C)O2

Origin of Product

United States

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